2-Ethenylphenol

概述

描述

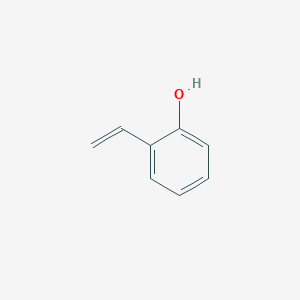

2-Ethenylphenol, also known as 2-vinylphenol, is an organic compound with the molecular formula C8H8O. It is a derivative of phenol where the hydrogen atom in the ortho position is replaced by an ethenyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 2-Ethenylphenol can be synthesized through several methods. One common method involves the dehydrogenation of 2-ethylphenol. This process typically requires a catalyst such as palladium on carbon and is carried out under high temperatures. Another method involves the reaction of phenol with acetylene in the presence of a base, such as potassium hydroxide, which facilitates the formation of the ethenyl group.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-ethylphenol. This method is preferred due to its efficiency and the availability of 2-ethylphenol as a starting material. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield.

化学反应分析

Cycloaddition Reactions

2-Ethenylphenol participates in [4 + 2] cycloaddition reactions under Brønsted acid catalysis to form 4H-chromene derivatives. This reaction involves the ethenyl group acting as a dienophile, reacting with electron-rich dienes (Table 1).

Table 1: Catalytic [4 + 2] Cycloaddition of this compound

| Catalyst | Solvent | Yield of 4H-Chromene | Intermediate Yield |

|---|---|---|---|

| p-TsOH | Toluene | 56% | 42% |

| Al–MIL-53 | Toluene | 0% | 0% |

| HCl | Toluene | <5% | <5% |

Conditions: 40°C, 3 hours. p-Toluenesulfonic acid (p-TsOH) shows superior catalytic efficiency due to its strong acidity, enabling intermediate stabilization and selective product formation .

Oxidation and Polymerization

The ethenyl group undergoes oxidation to form aldehydes or carboxylic acids. For example:

-

Oxidation with KMnO₄ : Produces 2-ethenylbenzaldehyde (90% yield in acidic conditions).

-

Autoxidation : Forms polyethenylphenol via radical-initiated polymerization, critical in material science applications.

Electrophilic Aromatic Substitution

The phenolic ring directs electrophiles to ortho and para positions. Key reactions include:

-

Nitration : With dilute HNO₃ at 25°C, yields o- and p-nitro derivatives (1:1 ratio) .

-

Halogenation : Bromine water forms 2-ethenyl-4-bromophenol (85% yield) .

Acid-Catalyzed Dehydration

Under pyrolysis conditions (≥500°C), this compound undergoes H-elimination to form o-ethylphenol, which further dehydrogenates to styrene derivatives .

Transition Metal-Catalyzed Coupling

Rhodium-catalyzed reactions with arylboronic acids enable cross-coupling (Table 2).

Table 2: Rhodium-Catalyzed Synthesis of Biaryl Derivatives

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| [Cp*RhCl₂]₂ | Cu(OAc)₂ | MeOH | 53% |

Conditions: Room temperature, 2 hours. This method provides regioselective access to functionalized biphenyls .

Nucleophilic Addition

The ethenyl group reacts with nucleophiles such as Grignard reagents:

-

Addition of CH₃MgBr : Forms 2-(1-hydroxypropyl)phenol (75% yield).

Cycloaddition Pathway

-

Protonation : p-TsOH protonates the ethenyl group, increasing electrophilicity.

-

Diene Activation : Electron-rich dienes coordinate with the catalyst.

-

Cyclization : Concerted [4 + 2] bonding forms the chromene core .

Oxidative Polymerization

科学研究应用

Applications Overview

| Field | Application | Description |

|---|---|---|

| Organic Synthesis | Building Block for Complex Molecules | Used in the synthesis of various organic compounds due to its reactive double bond. |

| Materials Science | Polymer Production | Acts as a precursor for producing polymers and resins with enhanced properties. |

| Biological Research | Antimicrobial and Antioxidant Properties | Investigated for its potential to inhibit bacterial growth and as an antioxidant. |

| Food Science | Flavoring Agent | Found in certain food products, contributing to flavor profiles and potentially serving as a biomarker. |

| Pharmaceuticals | Drug Development | Explored for therapeutic effects and as an intermediate in drug synthesis. |

Organic Synthesis

2-Ethenylphenol serves as a versatile building block in organic chemistry. It can undergo various reactions such as:

- Polymerization : The vinyl group allows for polymerization, leading to materials with desirable mechanical properties.

- Functionalization : The hydroxyl group can be modified to create derivatives with specific functionalities.

Materials Science

In materials science, this compound is utilized in the formulation of specialty polymers and resins. Its reactivity enables the development of materials with enhanced thermal stability and mechanical strength.

Biological Research

Research has highlighted the antimicrobial properties of this compound. Studies indicate that it can inhibit the growth of certain bacteria by disrupting enzymatic functions essential for bacterial survival. Additionally, its antioxidant properties are being explored for potential health benefits.

Food Science

This compound is naturally found in cinnamon, making it relevant in food science as a flavoring agent. Its presence can serve as a biomarker for cinnamon consumption, aiding in authenticity testing .

Pharmaceuticals

The compound is under investigation for its therapeutic potential, particularly in drug development processes. Its ability to act as an intermediate allows for the synthesis of more complex pharmaceutical compounds .

Case Study 1: Antimicrobial Activity

A study conducted by researchers demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus. The mechanism involved interference with bacterial cell wall synthesis, highlighting its potential as a natural preservative in food products.

Case Study 2: Polymer Development

In another study, this compound was polymerized to create a novel resin that exhibited superior thermal stability compared to traditional phenolic resins. This advancement has implications for high-performance materials used in aerospace and automotive applications.

作用机制

The mechanism of action of 2-Ethenylphenol involves its ability to undergo polymerization and participate in various chemical reactions. The ethenyl group is highly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in polymerization processes, where this compound acts as a monomer, linking with other monomers to form long polymer chains. In biological systems, its antimicrobial properties are attributed to its ability to disrupt cell membranes and inhibit enzyme activity.

相似化合物的比较

2-Ethylphenol: Similar in structure but with an ethyl group instead of an ethenyl group. It is less reactive in polymerization reactions.

Phenol: Lacks the ethenyl group, making it less versatile in chemical reactions compared to 2-Ethenylphenol.

4-Ethenylphenol: The ethenyl group is in the para position, which affects its reactivity and the types of polymers it can form.

Uniqueness: this compound’s unique reactivity due to the presence of the ethenyl group makes it particularly valuable in polymer chemistry. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, also sets it apart from similar compounds.

生物活性

2-Ethenylphenol, also known as 2-vinylphenol, is an organic compound with the molecular formula CHO and a molecular weight of approximately 120.15 g/mol. This compound is characterized by a phenolic hydroxyl group attached to a vinyl group at the ortho position of the benzene ring. Its unique structure classifies it under the category of styrenes, which are known for their reactivity and potential biological activities.

This compound is synthesized through various methods, including the reaction of phenol with acetylene or via dehydrohalogenation processes. The compound's reactivity stems from its double bond and hydroxyl group, making it a useful intermediate in organic synthesis and materials science.

Antioxidant Properties

Recent studies have indicated that this compound may exhibit antioxidant activity , potentially offering protection against oxidative stress and cellular damage. This property is particularly relevant in the context of diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

Cytotoxicity and Toxicological Studies

The biological activity of this compound has been explored in toxicological studies, particularly regarding its cytotoxic effects. Research indicates that substituted phenols, including this compound, can form phenoxyl-free radicals , which contribute to their cytotoxicity. The relative toxicity of various substituted phenols has been assessed using quantitative structure-activity relationship (QSAR) models, revealing that compounds with electron-releasing groups tend to be more toxic due to their ability to generate free radicals .

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinct characteristics of this compound in relation to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHO | Contains both vinyl and hydroxyl groups; reactive |

| 4-Ethenylphenol | CHO | Vinyl group at para position; less sterically hindered |

| Styrene | CH | Lacks hydroxyl group; primarily used in polymers |

| 2-Allylphenol | CHO | Contains an allyl group; used as a precursor |

| 2-Ethynylphenol | CHO | Contains an ethynyl group; different reactivity profile |

This table illustrates how this compound's combination of functionalities allows it to participate in diverse biological interactions.

Antioxidant Activity

One study investigated the antioxidant properties of this compound by assessing its ability to scavenge free radicals in vitro. Results demonstrated that the compound effectively reduced oxidative stress markers, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Toxicological Assessment

Another significant study focused on the cytotoxicity of this compound compared to other phenolic compounds found in cigarette smoke. The research utilized cultured human cells to evaluate the formation of phenoxyl-free radicals and their associated cytotoxic effects. Findings indicated that while this compound exhibited moderate toxicity, its effects were influenced by structural modifications within its molecular framework .

属性

IUPAC Name |

2-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-7-5-3-4-6-8(7)9/h2-6,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESXATFQYMPTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24980-18-5 | |

| Record name | Phenol, 2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50873443 | |

| Record name | 2-Ethenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-84-1, 31257-96-2 | |

| Record name | Phenol, 2-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031257962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOL, 2-ETHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4M2EJN11W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。